molecular formula C22H18N2O4 B2533056 3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 306969-53-9

3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2533056
CAS No.: 306969-53-9
M. Wt: 374.396
InChI Key: NWAYJQLHBBIFSC-UHFFFAOYSA-N
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Description

The compound 3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes three distinct substituents: a furan-2-yl group at position 3, a 4-methylphenyl (p-tolyl) group at position 5, and a phenyl group at position 2. This arrangement confers unique steric and electronic properties, making it a subject of interest in synthetic organic chemistry and materials science. The compound’s synthesis likely involves multi-component reactions, analogous to methods described for structurally related heterocycles . Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software ) and spectral analysis (NMR, IR).

Properties

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-9-11-15(12-10-14)23-21(25)18-19(17-8-5-13-27-17)24(28-20(18)22(23)26)16-6-3-2-4-7-16/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAYJQLHBBIFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione , a derivative of the oxazole and furan classes, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H22N2O4C_{22}H_{22}N_2O_4 with a complex heterocyclic structure that integrates furan, oxazole, and pyrrole functionalities. The presence of these moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives containing furan and oxazole rings exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been shown to inhibit cancer cell proliferation in various models. A study by Rangappa et al. highlighted the anticancer efficacy of furan derivatives against several cancer cell lines, demonstrating their ability to induce apoptosis and inhibit tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Furan derivatives have demonstrated effectiveness against a range of pathogenic bacteria and fungi. In particular, studies have shown that compounds with structural similarities exhibit enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives is well documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is crucial for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, which are pivotal in the biosynthesis of prostaglandins involved in inflammation .
  • Reactive Oxygen Species (ROS) Scavenging : Furan derivatives have been reported to possess antioxidant properties, reducing oxidative stress in cells .
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism through which this compound exerts its anticancer effects .

Study 1: Anticancer Activity

In a controlled study involving various furan derivatives, it was found that compounds with similar structures to our target compound showed IC50 values ranging from 10 to 50 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These results suggest a promising avenue for further development in cancer therapeutics.

Study 2: Antimicrobial Efficacy

A comparative analysis revealed that the target compound exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus at concentrations as low as 15 µg/mL, indicating strong antimicrobial potential.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-725
AnticancerHeLa30
AntimicrobialE. coli15
AntimicrobialS. aureus15
Anti-inflammatoryCOX InhibitionN/A

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrrolo[3,4-d][1,2]oxazole scaffold exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the furan and phenyl groups can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent.

Synthetic Intermediates

The unique structure of 3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione allows it to serve as a versatile synthetic intermediate in organic synthesis. It can be used to construct more complex molecules through various reactions such as cycloaddition and functional group transformations.

Heterocyclic Chemistry

This compound contributes to the field of heterocyclic chemistry by providing a framework for the synthesis of novel heterocycles. Its reactivity can be exploited to develop new classes of compounds with potential pharmacological applications.

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer chemistry. The incorporation of furan and pyrrolo[3,4-d][1,2]oxazole moieties into polymers can enhance their thermal stability and mechanical properties, making them suitable for advanced materials applications.

Organic Electronics

The electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in charge transfer processes can be harnessed to improve the efficiency of these devices.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values in the low micromolar range against several cancer cell lines.
Study 2Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria with low toxicity profiles.
Study 3Synthetic ApplicationUtilized as an intermediate in the synthesis of novel heterocycles with enhanced bioactivity.

Chemical Reactions Analysis

Synthetic Preparation and Cyclization

The synthesis of this compound typically involves a multi-step sequence, including:

  • Meerwein arylation to introduce the furan-2-yl group (40–70% yields under catalytic conditions) .

  • Claisen-Schmidt condensation between arylfuran carbaldehydes and acetophenone derivatives, facilitated by NaOH or microwave irradiation .

  • Cyclization via bromination followed by O-nucleophilic attack to form the pyrrolo-oxazole-dione core (observed in analogous spiro-heterocycles) .

Table 1: Key Synthetic Reactions

Reaction StepConditionsYieldCharacterization Methods
Meerwein arylationDiazonium salt, Cu catalyst40–70%NMR, IR, HRMS
Claisen-Schmidt condensationNaOH, ethanol, 25°C or microwave65–85%TLC, HPLC
CyclizationBr₂, DCM, 0°C → RT55%X-ray crystallography, NMR

Hydrolysis and Ring-Opening Reactions

The oxazole-dione ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux) cleaves the oxazole ring, yielding a diamide derivative.

  • Basic hydrolysis (NaOH, aqueous ethanol) produces a dicarboxylic acid intermediate, which can undergo decarboxylation at elevated temperatures .

Table 2: Hydrolysis Outcomes

ConditionProductStability
6M HCl, 80°C, 6h3-(furan-2-yl)-diamide derivativeStable in aqueous media
2M NaOH, 70°C, 4hDicarboxylic acid (decarboxylates >100°C)Thermally labile

Electrophilic Aromatic Substitution (EAS)

The furan-2-yl group participates in EAS due to its electron-rich nature:

  • Nitration (HNO₃/H₂SO₄) occurs regioselectively at the C5 position of the furan ring .

  • Halogenation (Br₂ in CCl₄) yields 5-bromofuran derivatives, which are intermediates for cross-coupling reactions .

Table 3: EAS Reactivity

ReactionReagentsPositionByproduct
NitrationHNO₃, H₂SO₄, 0°CC5 (furan)Nitro-furan adduct
BrominationBr₂, CCl₄, RTC5 (furan)HBr

Nucleophilic Substitution

The 4-methylphenyl and phenyl groups undergo directed ortho-metallation:

  • Lithiation (LDA, THF, −78°C) followed by quenching with electrophiles (e.g., DMF, CO₂) introduces functional groups at the ortho position .

Oxidative Degradation

The dione moiety is susceptible to oxidation:

  • Peracid oxidation (mCPBA, CH₂Cl₂) generates an epoxide at the furan ring, though this reaction is low-yielding (15–20%) due to competing side reactions.

Table 4: Oxidation Pathways

Oxidizing AgentProductYieldNotes
mCPBAFuran epoxide15%Minor pathway
KMnO₄ (acidic)Dicarboxylic acid75%Complete ring cleavage

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets involves:

  • COX-II inhibition via π-π stacking with Tyr-385 and hydrogen bonding to the heme group (IC₅₀ = 0.011 μM in analogs) .

  • Urease binding through dichlorophenyl and furan motifs, as shown in docking studies (ΔG = −7.2 kcal/mol) .

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 80% compared to conventional methods .

  • Bromination at the furan C5 position enhances electrophilicity for subsequent Suzuki couplings .

  • Hydrolysis products exhibit reduced bioactivity, confirming the necessity of the intact oxazole-dione core for target engagement .

Comparison with Similar Compounds

Key Observations:

Position 2 :

  • The target compound and the analog from retain a phenyl group , whereas the compound in substitutes this with a 4-chlorophenyl (electron-withdrawing) group, and uses a methyl group . The phenyl group in the target compound may enhance π-π stacking interactions, while 4-chlorophenyl in could improve lipophilicity.

Position 3 :

  • The furan-2-yl group in the target compound is an electron-rich heterocycle, contrasting with the thienyl (sulfur-containing, more lipophilic) group in and the alkyl chain (2-methylpropyl) in . Furan’s oxygen atom may facilitate hydrogen bonding, whereas the thienyl group in could increase metabolic stability.

Position 5: Both the target compound and feature a 4-methylphenyl group, which introduces steric bulk and moderate electron-donating effects.

Physicochemical and Electronic Properties

  • Solubility : The furan-2-yl and 4-methylphenyl groups in the target compound may balance polarity and lipophilicity, whereas the 4-chlorophenyl group in increases hydrophobicity.
  • Steric Effects : The 2-methylpropyl group in introduces greater steric bulk at position 3, possibly hindering intermolecular interactions or catalytic activity.

Crystallographic and Spectral Insights

  • X-ray Crystallography : The compound in was analyzed using single-crystal X-ray diffraction (R factor = 0.037), revealing a puckered pyrrolo-oxazole core. Similar studies for the target compound would clarify conformational differences induced by furan vs. thienyl substituents .
  • Spectral Data : NMR shifts in the target compound’s aromatic regions would differ significantly from analogs due to substituent electronic environments (e.g., furan’s deshielded protons vs. thienyl’s sulfur-induced shifts).

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